1-Bromo-4-(2-nitroprop-1-enyl)benzene
Overview
Description
1-Bromo-4-(2-nitroprop-1-enyl)benzene, also known by its IUPAC name 1-bromo-4-[(1E)-2-nitro-1-propenyl]benzene , is a chemical compound with the molecular formula C9H8BrNO2 . It is a solid compound with a molecular weight of approximately 242.07 g/mol . The compound possesses a trans configuration , and its dihedral angle between the benzene ring and the mean plane of the double bond is approximately 7.31° .
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-bromobenzaldehyde with nitroethane . This reaction leads to the formation of the title compound, which exhibits the specified trans configuration .
Physical and Chemical Properties Analysis
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P284 (Wear respiratory protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P342+P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
Properties
IUPAC Name |
1-bromo-4-(2-nitroprop-1-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYQNXJXRRFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696762 | |
Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21892-60-4 | |
Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene and how was it characterized?
A1: (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is an organic compound with a trans configuration around its double bond. This means the bromine atom on the benzene ring and the nitro group on the propene group are on opposite sides of the double bond. []
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